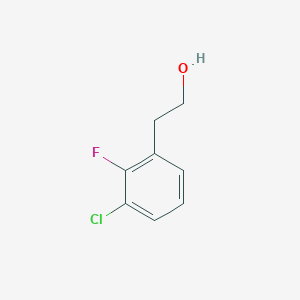

2-(3-Chloro-2-fluorophenyl)ethanol

Beschreibung

2-(3-Chloro-2-fluorophenyl)ethanol is an organofluorine compound with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol. Structurally, it consists of a benzene ring substituted with chlorine at position 3 and fluorine at position 2, linked to an ethanol moiety via the phenyl group.

Eigenschaften

IUPAC Name |

2-(3-chloro-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUIJBBFMNVWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590712 | |

| Record name | 2-(3-Chloro-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-82-6 | |

| Record name | 3-Chloro-2-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-fluorophenyl)ethanol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Chloro-2-fluorophenyl)ethanol may involve more scalable and efficient methods. This could include catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Types of Reactions:

Oxidation: 2-(3-Chloro-2-fluorophenyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles like sodium methoxide (NaOCH3) can lead to the formation of methoxy-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: 3-Chloro-2-fluorobenzaldehyde or 3-chloro-2-fluoroacetophenone.

Reduction: 2-(3-Chloro-2-fluorophenyl)ethane.

Substitution: 2-(3-Methoxy-2-fluorophenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-2-fluorophenyl)ethanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2-(3-Chloro-2-fluorophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

2-(3-Chloro-4-fluorophenyl)ethanol

2-(4-Chloro-2-fluorophenyl)ethanol

- CAS: Not explicitly listed, but ethyl 2-(4-chloro-2-fluorophenyl)acetate (CAS 917023-04-2) is a related ester derivative .

- Impact of Substituents : The chloro-fluoro substitution pattern influences the compound’s dipole moment and lipophilicity, which are critical for membrane permeability in drug design.

Functional Group Variants

2-Amino-2-(3-chloro-2-fluorophenyl)ethanol Hydrochloride

Ethyl 2-(3-Chloro-2-fluorophenyl)acetate

- CAS : 1035262-78-2

- Molecular Formula : C₁₀H₁₀ClFO₂

- Key Difference: The ethanol moiety is replaced with an ethyl ester group, increasing volatility and altering metabolic stability.

Halogen-Substituted Analogs

2-(3-Chlorophenyl)ethylamine

(2-Chlorophenyl)(3-chlorophenyl)methanol

- CAS : 126517-23-5

- Molecular Formula : C₁₃H₁₀Cl₂O

- Key Difference: Diarylmethanol structure with dual chloro-substituents.

Physicochemical and Reactivity Comparison

Table 1: Structural and Electronic Properties

*LogP values estimated based on structural analogs.

Reactivity Insights:

- Electron-Withdrawing Effects : The 3-chloro-2-fluoro substitution pattern enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., in the synthesis of aryl ethers) .

- Hydrogen Bonding: The hydroxyl group in ethanol derivatives improves solubility in polar solvents compared to ester or amine analogs .

Research and Application Gaps

- Future studies could explore catalytic asymmetric reduction of corresponding ketones, as seen in trifluoroacetophenone derivatives .

- Biological Activity: No direct data on pharmacokinetics or toxicity are available.

Biologische Aktivität

2-(3-Chloro-2-fluorophenyl)ethanol, a compound with significant pharmacological potential, has garnered attention in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(3-Chloro-2-fluorophenyl)ethanol is , with a molecular weight of approximately 172.61 g/mol. The presence of a chloro and a fluorine atom on the phenyl ring contributes to its unique chemical properties and biological activity.

Research indicates that 2-(3-Chloro-2-fluorophenyl)ethanol interacts with various biological targets, influencing several pathways:

- Enzyme Inhibition : It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer cell growth and metastasis .

- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those associated with serotonin and norepinephrine pathways, suggesting potential antidepressant and anxiolytic effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes some key biological activities and research findings related to 2-(3-Chloro-2-fluorophenyl)ethanol:

Case Studies

- Antidepressant Potential : A study evaluated the effects of 2-(3-Chloro-2-fluorophenyl)ethanol in animal models of depression. The results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain.

- Cancer Research : In vitro studies demonstrated that this compound effectively inhibits MMPs involved in tumor metastasis. Cell migration assays revealed reduced invasive capacity of cancer cells treated with 2-(3-Chloro-2-fluorophenyl)ethanol compared to controls.

- Antimicrobial Efficacy : Preliminary screening against common pathogens showed that 2-(3-Chloro-2-fluorophenyl)ethanol possesses antimicrobial activity, particularly against Gram-positive bacteria. Further research is needed to elucidate the mechanism behind this activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.